molecular formula C21H28ClN5O3S B10946614 [4-(4-chlorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone

[4-(4-chlorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B10946614
M. Wt: 466.0 g/mol
InChI Key: WQFQGXNYNKSQHD-UHFFFAOYSA-N
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Description

[4-(4-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a methanone group through a sulfonyl linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multiple steps:

    Formation of the Chlorobenzyl Piperazine Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form 4-(4-chlorobenzyl)piperazine.

    Sulfonylation: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Methanone Formation: The final step involves the reaction of the sulfonylated intermediate with a suitable reagent to form the methanone group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or alde

Properties

Molecular Formula

C21H28ClN5O3S

Molecular Weight

466.0 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C21H28ClN5O3S/c1-24-16-20(13-23-24)31(29,30)27-8-2-3-18(15-27)21(28)26-11-9-25(10-12-26)14-17-4-6-19(22)7-5-17/h4-7,13,16,18H,2-3,8-12,14-15H2,1H3

InChI Key

WQFQGXNYNKSQHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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